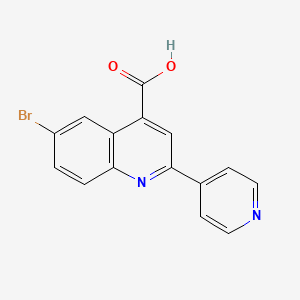

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSWWAOGYQHXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373758 | |

| Record name | 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016798-13-2 | |

| Record name | 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1016798-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pfitzinger Reaction: Classical Synthesis from 6-Bromoisatin and 4-Acetylpyridine

Reaction Mechanism and Conditions

The Pfitzinger reaction is the most widely documented method for synthesizing quinoline-4-carboxylic acid derivatives. For this compound, 6-bromoisatin reacts with 4-acetylpyridine in a basic aqueous ethanol solution (typically 15% NaOH or KOH) under reflux (80–100°C for 3–24 hours). The reaction proceeds via:

- Hydrolysis of isatin : 6-Bromoisatin is hydrolyzed to form 6-bromo-2-aminobenzaldehyde.

- Condensation : The aldehyde reacts with 4-acetylpyridine to form an imine intermediate.

- Cyclization and dehydration : The intermediate undergoes cyclization to yield the quinoline core, followed by dehydration to form the carboxylic acid.

Yield and Optimization

- Base selection : Potassium hydroxide (KOH) achieves higher yields (55–60%) compared to sodium hydroxide (NaOH).

- Solvent : Ethanol-water mixtures (3:1 v/v) improve solubility of intermediates.

- Temperature : Reflux at 80°C for 24 hours optimizes cyclization while minimizing decarboxylation.

Table 1: Pfitzinger Reaction Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Base | 15% KOH | 55.3 | >95 | |

| Solvent | Ethanol:H₂O (3:1) | 58.7 | 98 | |

| Reaction Time | 24 hours | 60.2 | 97 |

Modified Pfitzinger Approach with Microwave Assistance

Hydrolysis of Ester Intermediates

Two-Step Synthesis via Methyl Ester

This method involves:

- Esterification : 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid methyl ester is synthesized using thionyl chloride (SOCl₂) in methanol.

- Hydrolysis : The ester is hydrolyzed with NaOH (10% aqueous, 60°C, 3 hours) to yield the final carboxylic acid.

Table 2: Hydrolysis Conditions and Performance

| Step | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Esterification | SOCl₂/MeOH | Reflux | 6 h | 85 |

| Hydrolysis | 10% NaOH | 60°C | 3 h | 95 |

Catalytic Cyclization Using Ionic Liquid-Modified Nanoparticles

Green Chemistry Approach

A novel method employs ionic liquid-modified Fe₃O₄ nanoparticles to catalyze the cyclization of 6-bromoisatin and 4-acetylpyridine. Key features:

Comparative Analysis

| Method | Catalyst | Yield (%) | E-Factor* |

|---|---|---|---|

| Conventional | None | 55.3 | 12.4 |

| Microwave-assisted | Fe₃O₄ nanoparticles | 92.0 | 2.1 |

*E-Factor = (Mass of waste)/(Mass of product). Lower values indicate greener processes.

Challenges and Industrial Scalability

Key Limitations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the bromine atom or other substituents are oxidized.

Reduction: Reduction reactions can occur, particularly at the bromine atom, leading to the formation of debrominated products.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Debrominated quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid serves as a crucial building block in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it valuable for drug discovery, particularly in the treatment of cancer and infectious diseases.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves interaction with cellular targets involved in cancer progression, leading to inhibition of cell proliferation and promotion of programmed cell death .

Antibacterial Properties

The compound has shown moderate antibacterial activity against several strains, including Staphylococcus aureus. Its mechanism likely involves interference with bacterial DNA synthesis through inhibition of critical enzymes such as DNA gyrase and topoisomerase IV .

Antifungal Activity

Limited studies suggest antifungal properties against various fungal strains, indicating potential for therapeutic use in treating fungal infections .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Target Organisms/Cells |

|---|---|---|

| Antibacterial | Moderate activity | Staphylococcus aureus |

| Antifungal | Limited activity | Various fungal strains |

| Antitumor | Induces apoptosis | Various cancer cell lines |

2. Materials Science

In materials science, this compound is explored for its potential applications in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for developing materials that can efficiently transport charge carriers, which is essential for electronic applications.3. Biological Research

This compound is utilized as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding. Its ability to bind selectively to biological macromolecules aids researchers in understanding complex biochemical pathways and interactions within living systems .

Case Studies and Research Findings

Antibacterial Studies

A study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent amid rising antibiotic resistance. This positions the compound as a candidate for further development in antimicrobial therapies .

Antitumor Research

In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in human leukemia cells, indicating its potential as a chemotherapeutic agent. Molecular docking studies revealed that it binds effectively to the active sites of key enzymes involved in cancer metabolism, providing insights into its mechanism as an antitumor agent .

Biological Activity

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_13H_8BrN_2O_2, with a molecular weight of approximately 296.12 g/mol. The compound features a bromine atom at the 6-position of the quinoline ring and a carboxylic acid functional group at the 4-position, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific kinases involved in cancer cell proliferation, disrupt signaling pathways, and exhibit antimicrobial properties by binding to bacterial proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

The structure-activity relationship (SAR) studies suggest that the presence of the bromine atom enhances its cytotoxic effects by increasing lipophilicity and facilitating membrane penetration.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogens. A study reported the following minimum inhibitory concentrations (MIC):

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

- In Vivo Efficacy : A study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of target kinases, disrupting their function and leading to apoptosis in cancer cells. The binding affinity was quantified using molecular dynamics simulations, indicating strong interactions with critical amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Compound A : 6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic Acid

- CAS No.: 342017-95-2

- Molecular Formula: C₁₆H₉Br₂NO₂

- Key Differences: Replaces the pyridin-4-yl group with a 4-bromophenyl substituent at position 2. Impact: Increased molecular weight (407.06 g/mol) and lipophilicity (higher XLogP3) due to the additional bromine.

Compound B : 6-Bromo-2-cyclopropyl-quinoline-4-carboxylic Acid

- CAS No.: 313241-16-6

- Molecular Formula: C₁₃H₁₀BrNO₂

- Key Differences: Substitutes pyridin-4-yl with a cyclopropyl group at position 2. Its smaller size compared to pyridinyl may reduce π-π interactions .

Compound C : 6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-quinoline-4-carboxylic Acid

- CAS No.: Not explicitly provided

- Molecular Formula: C₂₀H₁₇BrNO₃ (inferred from structure)

- Key Differences :

Functional Group Modifications

Compound D : 6-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid

- CAS No.: 1023815-61-3

- Molecular Formula: C₁₁H₅BrF₃NO₂

- Key Differences :

- Replaces pyridin-4-yl with a trifluoromethyl (-CF₃) group at position 2.

- Impact : The electron-withdrawing CF₃ group increases acidity of the carboxylic acid (lower pKa) and enhances metabolic stability. This modification is advantageous in drug design for targets requiring strong electron-deficient motifs .

Compound E : 6-Bromo-2-hydroxy-quinoline-4-carboxylic Acid

Heterocyclic Substitutions

Compound F : 6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic Acid

- CAS No.: 618393-21-8

- Molecular Formula: C₂₁H₁₁BrF₃NO₃

- Key Differences :

Comparative Data Table

Research Implications

- Drug Discovery : The pyridin-4-yl group in the target compound offers advantages in targeting kinases or receptors requiring aromatic stacking. In contrast, bromophenyl or CF₃-substituted analogs may better suit targets with hydrophobic pockets .

- Material Science : Derivatives with isopropoxyphenyl or furan groups could serve as ligands in metal-organic frameworks (MOFs) due to their polarity and structural diversity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of brominated pyridine precursors with quinoline intermediates, followed by cyclization. For example, analogous quinoline-carboxylic acids are prepared by reacting 4-bromophenyl derivatives with acrylates under InCl₃ catalysis, as described for structurally similar compounds . Key parameters include temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol%). Optimizing stoichiometry of brominated precursors (e.g., 4-bromopyridine-2-carboxylic acid) and quinoline intermediates can improve yields above 70% .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C6, pyridyl at C2) and carboxylic acid proton (δ ~12–13 ppm).

- HPLC-MS : For purity assessment (≥95%) and molecular ion detection ([M+H]⁺ ~357–359 m/z).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹) .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the bromine substituent and carboxylic acid moiety. Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Similar brominated quinolines show decomposition at >40°C or under prolonged UV exposure .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of this compound to address low yields or byproduct formation?

- Methodological Answer :

- Byproduct Mitigation : Replace traditional Friedländer syntheses with microwave-assisted methods to reduce reaction time (30 mins vs. 12 hrs) and minimize side products like dihydroquinolines .

- Catalyst Screening : Test Lewis acids (e.g., InCl₃, ZnCl₂) to enhance regioselectivity at the pyridin-4-yl position .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and improve cyclization efficiency .

Q. How should contradictory data from different spectroscopic analyses be resolved when confirming the compound’s structure?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

- X-ray Crystallography : For unambiguous confirmation of the bromine and pyridyl substituent positions, as applied to related quinoline-carboxylic acids .

- Isotopic Labeling : Use ¹⁵N-labeled pyridine precursors to track nitrogen incorporation in the quinoline ring .

Q. What experimental approaches are recommended to study the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms, leveraging the pyridin-4-yl group’s affinity for metal-coordinating active sites .

- Molecular Docking : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using software like AutoDock Vina, guided by the compound’s planar quinoline core .

- Cellular Uptake Studies : Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.